(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one typically involves the condensation reaction between 3-nitrobenzaldehyde and chromen-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form the corresponding chroman-4-one derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: 3-[(3-aminophenyl)methylidene]chromen-4-one.
Reduction: Chroman-4-one derivatives.
Substitution: Various substituted chromen-4-one derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of (3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromen-4-one core structure can also interact with proteins and nucleic acids, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
- (3E)-3-[(4-nitrophenyl)methylidene]chromen-4-one
- (3E)-3-[(2-nitrophenyl)methylidene]chromen-4-one
- (3E)-3-[(3-methoxyphenyl)methylidene]chromen-4-one
Uniqueness
(3E)-3-[(3-nitrophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and biological activity. The presence of the nitro group at the 3-position can lead to different electronic and steric effects compared to other positional isomers, making it a valuable compound for studying structure-activity relationships.
Properties
IUPAC Name |
(3E)-3-[(3-nitrophenyl)methylidene]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO4/c18-16-12(10-21-15-7-2-1-6-14(15)16)8-11-4-3-5-13(9-11)17(19)20/h1-9H,10H2/b12-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPUTOGVZAGGJ-XYOKQWHBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C(=O)C3=CC=CC=C3O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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